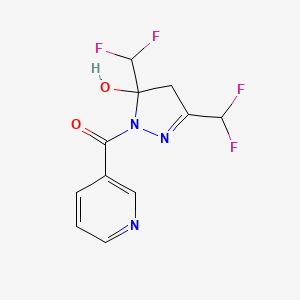
3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a pyrazolone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is its high purity and stability, which make it suitable for use in laboratory experiments. However, one limitation is its relatively high cost compared to other compounds, which may limit its use in certain research settings.
Orientations Futures
There are several areas of future research that could be explored with 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is in the development of new cancer therapies based on 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol and related compounds. Another area of interest is in the study of 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol's neuroprotective effects, and its potential as a treatment for neurodegenerative conditions such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to fully understand the mechanism of action of 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, and to identify other potential therapeutic targets.
Applications De Recherche Scientifique
3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-tumor activity in vitro, and further studies are underway to determine its potential as a cancer therapy.
Another area of research is in the study of neurological disorders. 3,5-bis(difluoromethyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have neuroprotective effects in animal models of Parkinson's disease, and may have potential as a treatment for other neurodegenerative conditions.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2/c12-8(13)7-4-11(20,10(14)15)18(17-7)9(19)6-2-1-3-16-5-6/h1-3,5,8,10,20H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUWYNLTCGJIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CN=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

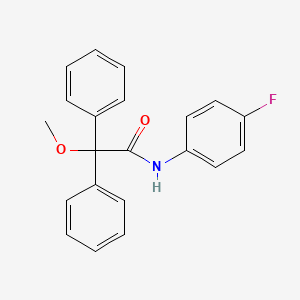
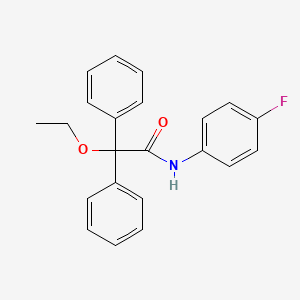
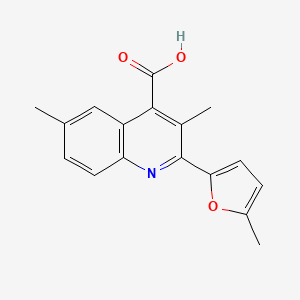
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266151.png)
![5-(3,4-dimethylphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266153.png)
![2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4266156.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4266161.png)
![4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4266169.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4266178.png)
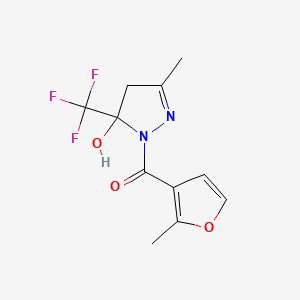

![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266211.png)
![2-[(4-ethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4266220.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)